Debromohymenialdisine

Description

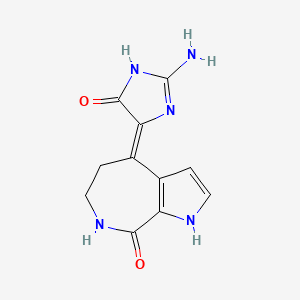

Structure

3D Structure

Properties

IUPAC Name |

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRJOQGKGMHTOO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415332 | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125118-55-0, 75593-17-8 | |

| Record name | Debromohymenialdisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Marine Origins of Debromohymenialdisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debromohymenialdisine, a pyrroloazepine alkaloid of marine origin, has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against a range of protein kinases. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its isolation from various marine sponges. Quantitative data on the yield of this valuable compound from different species are presented in a comparative format. Furthermore, this document outlines comprehensive experimental protocols for the extraction, purification, and characterization of this compound. Finally, we delve into the molecular mechanisms of action by visualizing the key signaling pathways modulated by this promising therapeutic lead, specifically the MEK/ERK and Chk1/Chk2 pathways, using detailed diagrams generated with the Graphviz DOT language.

Natural Sources and Isolation Yields

This compound is a secondary metabolite primarily isolated from marine sponges of the orders Axinellida and Halichondrida. Several species have been identified as prominent natural sources of this compound. This section provides a comparative summary of the reported yields of this compound from different marine sponge species, offering valuable insights for natural product sourcing and extraction efforts.

| Marine Sponge Species | Yield of this compound | Reference |

| Axinella sp. | 10.9% of dry weight in the C1 cell fraction | [1][2] |

| Axinella sp. | 0.17 g from a 1.5 g soluble fraction | [3] |

| Stylissa sp. | 4.9 mg from a 200 mg chromatographic fraction | |

| Phakellia flabellata | First isolated from this species, but specific yield data is not readily available in the reviewed literature. | [1] |

Table 1: Comparative Yield of this compound from Various Marine Sponges.

Experimental Protocols

The successful isolation and purification of this compound are critical for subsequent biological and pharmacological studies. This section provides detailed methodologies for the extraction and purification of this compound from two of its prominent marine sponge sources, Stylissa sp. and Axinella sp.

Isolation of (10Z)-Debromohymenialdisine from Stylissa sp.

The following protocol is adapted from a study that successfully isolated (10Z)-Debromohymenialdisine from the marine sponge Stylissa sp.

2.1.1. Extraction and Fractionation:

-

Freeze-dry the collected sponge specimen (e.g., 1.3 kg).

-

Extract the dried sponge material with methanol (MeOH) at room temperature.

-

Partition the resulting extract between dichloromethane (CH2Cl2) and water (H2O).

-

Separate the aqueous layer and re-partition it with butanol (BuOH).

-

Subject the butanolic layer (e.g., 22.8 g) to reversed-phase chromatography. Elute with a stepwise gradient from 50% H2O to 100% MeOH to obtain multiple fractions.

2.1.2. Purification:

-

Identify the active fraction(s) through bioassay-guided fractionation.

-

Chromatograph the active fraction (e.g., 200 mg of Fraction I) on a Sephadex LH-20 column to yield several subfractions.

-

Separate the active subfraction (e.g., 30 mg of subfraction I5) by reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Utilize a Phenomenex C8 column (250 × 10 mm) with a gradient elution from 20% MeOH + 80% H2O with 0.1% formic acid to 100% MeOH over 45 minutes at a flow rate of 1.5 mL/min.

-

(10Z)-debromohymenialdisine can be obtained at a specific retention time (e.g., 18 minutes), yielding a pure compound (e.g., 4.9 mg).

Isolation of this compound from Axinella sp.

This protocol outlines the general procedure for isolating this compound from the marine sponge Axinella sp.[3][4]

2.2.1. Extraction and Initial Fractionation:

-

Extract the sponge material with methanol (MeOH).

-

Partition the crude extract between organic solvents (e.g., n-butanol) and water.[4]

-

Isolate the n-BuOH layer which contains the target compounds.[4]

2.2.2. Chromatographic Purification:

-

Subject the n-BuOH soluble fraction to column chromatography on Sephadex LH-20.[4]

-

Further purify the resulting fractions using C-18 column chromatography to isolate this compound and its analogue, hymenialdisine.[4]

Signaling Pathway Modulation

This compound exerts its biological effects by targeting and inhibiting key protein kinases involved in cell cycle regulation and signal transduction. The following sections detail its inhibitory action on the MEK/ERK and Chk1/Chk2 signaling pathways, visualized through Graphviz diagrams.

Inhibition of the MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been identified as a potent inhibitor of MEK1, a central kinase in this pathway. By inhibiting MEK1, this compound prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling events that contribute to cell growth and proliferation.

Caption: Inhibition of the MEK/ERK signaling pathway by this compound.

Inhibition of the Chk1/Chk2 DNA Damage Response Pathway

In response to DNA damage, cells activate checkpoint kinases Chk1 and Chk2 to arrest the cell cycle and allow for DNA repair. This compound has been shown to inhibit both Chk1 and Chk2, thereby abrogating the DNA damage checkpoint. This activity makes it a potential sensitizer for cancer therapies that induce DNA damage.

References

- 1. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular localization of this compound and hymenialdisine in the marine sponge Axinella sp. using a newly developed cell purification protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomed-valley.com [biomed-valley.com]

Debromohymenialdisine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debromohymenialdisine is a marine-derived pyrroloazepine alkaloid that has garnered significant attention in the scientific community for its potent biological activities.[1] Isolated from marine sponges of the genera Stylissa, Axinella, and Phakellia, this natural product has demonstrated notable efficacy as a protein kinase inhibitor, particularly targeting key regulators of the cell cycle and DNA damage response.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed summaries of its inhibitory actions on various kinases are presented in tabular format for clarity. Furthermore, this document outlines the signaling pathway through which this compound exerts its effects on the G2 DNA damage checkpoint and includes a diagrammatic representation of this pathway. While detailed experimental protocols for its synthesis and biological evaluation are embedded within key scientific literature, this guide will reference the primary sources for these methodologies.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused pyrrolo[2,3-c]azepin-8-one core linked to a 2-amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene moiety.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₁N₅O₂ | [3] |

| Molecular Weight | 245.24 g/mol | [3] |

| IUPAC Name | (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | [4] |

| CAS Number | 75593-17-8 | [3] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMSO, Ethanol, and Methanol | [1] |

| SMILES | C1CNC(=O)C2=C(C1=C3C(=O)NC(=N)N3)C=CN2 | [4] |

| InChI Key | JYRJOQGKGMHTOO-VURMDHGXSA-N | [4] |

Note: An experimentally determined melting point has not been found in the reviewed literature.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several protein kinases, with a particularly significant impact on the G2 DNA damage checkpoint.[1][2] This activity is primarily attributed to its inhibition of the serine/threonine kinases Chk1 and Chk2.[1][2]

Table 2: Biological Activity of this compound (IC₅₀ Values)

| Target Kinase | IC₅₀ | Reference(s) |

| Checkpoint Kinase 1 (Chk1) | 3 µM | [1] |

| Checkpoint Kinase 2 (Chk2) | 3.5 µM | [1] |

| MAP Kinase Kinase 1 (MEK1) | 881 nM | [1] |

| Glycogen Synthase Kinase 3β (GSK-3β) | 1.39 µM | [1] |

| Cyclin-Dependent Kinase 5/p25 (CDK5/p25) | 9.12 µM | [1] |

| Protein Tyrosine Kinase 6 (PTK6) | 0.6 µM | [1] |

| G2 Checkpoint Inhibition (in MCF-7 cells) | 8 µM | [2] |

| Cytotoxicity (in MCF-7 cells) | 25 µM | [2] |

DNA Damage Response Pathway

In response to DNA damage, cells activate complex signaling pathways to arrest the cell cycle and initiate repair mechanisms. Two key apical kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated by DNA double-strand breaks and single-strand DNA, respectively. These kinases then phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2.

Activated Chk1 and Chk2 subsequently phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C). The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Specifically, the inhibition of Cdc25C prevents the activation of the CDK1/Cyclin B complex, leading to arrest at the G2/M checkpoint.

This compound's inhibitory action on Chk1 and Chk2 disrupts this signaling cascade, leading to the abrogation of the G2 checkpoint. This makes cancer cells, which often have a defective G1 checkpoint, more susceptible to DNA-damaging agents and radiation therapy.

Caption: DNA Damage Response Pathway and the inhibitory action of this compound.

Experimental Protocols

The detailed experimental methodologies for the synthesis, isolation, and biological evaluation of this compound are described in the peer-reviewed scientific literature. Below are key references that provide these protocols.

Synthesis of this compound

The total synthesis of this compound and its analogs has been reported in several publications. These papers provide detailed reaction schemes, purification methods, and characterization data. A key challenge in the synthesis is the regioselective formation of the core heterocyclic structure. For detailed protocols, please refer to:

-

Saleem, R. S. Z., Lansdell, T. A., & Tepe, J. J. (2012). Synthesis and evaluation of this compound-derived Chk2 inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1475-1481.

A general workflow for the synthesis and evaluation of this compound analogs is depicted below.

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Kinase Inhibition Assays

The inhibitory activity of this compound against various kinases is typically determined using in vitro kinase assays. These assays generally involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified. For specific methodologies, please refer to:

-

Curman, D., Cinel, B., Williams, D. E., Rundle, N., Block, W. D., Goodarzi, A. A., ... & Roberge, M. (2001). Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound. Journal of Biological Chemistry, 276(21), 17914-17919.

Cell Cycle Analysis

The effect of this compound on the cell cycle is commonly assessed using flow cytometry. This technique involves treating cells with the compound, followed by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells is then measured, which correlates with the DNA content and allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). For detailed protocols, please refer to the aforementioned publication by Curman et al. (2001).

Conclusion

This compound stands out as a promising natural product with significant potential in cancer research and therapy. Its well-defined mechanism of action as a Chk1 and Chk2 inhibitor provides a solid foundation for its further development as a therapeutic agent, particularly in combination with DNA-damaging treatments. The chemical synthesis of this compound and its analogs opens avenues for structure-activity relationship studies aimed at enhancing its potency and selectivity. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating marine-derived molecule. Further investigation into its in vivo efficacy and safety profile is warranted to translate its promising preclinical activity into clinical applications.

References

Debromohymenialdisine: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the marine sponge alkaloid Debromohymenialdisine (DBH) and its significant role in the regulation of the cell cycle. DBH has been identified as a potent inhibitor of the G2 DNA damage checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[1][2][3] This guide will detail its mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for its study, and visualize the associated signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting cell cycle checkpoints in oncology and other therapeutic areas.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[4] Checkpoints are critical surveillance mechanisms that monitor the integrity of the genome and halt cell cycle progression in response to DNA damage, allowing time for repair.[1][3][5] The G2 checkpoint, preceding mitosis, is particularly crucial for preventing the propagation of genetic errors.[1]

This compound, a pyrroloazepine alkaloid isolated from marine sponges, has emerged as a significant chemical tool for studying and potentially targeting this checkpoint.[2][3] It has been shown to abrogate the G2 checkpoint, sensitizing cancer cells to DNA-damaging agents.[1][3] This guide will explore the molecular basis of DBH's activity and provide practical information for researchers in the field.

Mechanism of Action: G2 Checkpoint Inhibition

This compound functions as a chemical inhibitor of the G2 DNA damage checkpoint.[1][2][3] Its primary mechanism involves the direct inhibition of two key serine/threonine protein kinases: Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2][3]

Chk1 and Chk2 are central transducers in the DNA damage response pathway.[6] Upon DNA damage, upstream kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated.[6][7] These kinases then phosphorylate and activate Chk1 and Chk2.[6] Activated Chk1 and Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases.[8][9][10] The inactivation of Cdc25 prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1), the key enzyme required for entry into mitosis.[9] By inhibiting Chk1 and Chk2, DBH prevents the inactivation of Cdc25, leading to the premature activation of CDK1 and entry into mitosis, even in the presence of DNA damage.

Notably, studies have shown that this compound does not inhibit the upstream kinases ATM or ATR, indicating its specificity for the downstream checkpoint kinases.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Target/Assay | Cell Line | Value | Reference |

| IC50 | G2 Checkpoint Inhibition | MCF-7 | 8 µM | [1][3] |

| IC50 | Chk1 Kinase Inhibition | In vitro | 3 µM | [1][3] |

| IC50 | Chk2 Kinase Inhibition | In vitro | 3.5 µM | [1][3] |

| Cytotoxicity (IC50) | MCF-7 Cells | MCF-7 | 25 µM | [1][3] |

Signaling Pathway

The signaling pathway illustrating the role of this compound in the G2 DNA damage checkpoint is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Based G2 Checkpoint Inhibition Assay

This assay is designed to identify compounds that abrogate the G2 checkpoint induced by DNA damage.

Materials:

-

MCF-7 human breast cancer cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

DNA damaging agent (e.g., Doxorubicin or Etoposide)

-

Nocodazole (mitotic arresting agent)

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Culture: Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 60-70% confluency.

-

Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., 0.2 µM Doxorubicin) for a sufficient time to induce G2 arrest (e.g., 16-24 hours).

-

Compound Treatment: Add this compound at various concentrations to the media. Include a vehicle control (e.g., DMSO).

-

Mitotic Arrest: Add nocodazole (e.g., 50 ng/mL) to all wells to trap cells that enter mitosis.

-

Incubation: Incubate the cells for an additional 12-18 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G2/M phase is determined. A decrease in the G2 population and an increase in the mitotic (M) population in the presence of the test compound indicates G2 checkpoint abrogation.

In Vitro Chk1/Chk2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of Chk1 and Chk2.

Materials:

-

Recombinant human Chk1 and Chk2 enzymes

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate peptide (e.g., a synthetic peptide derived from Cdc25C, CHKtide)

-

[γ-³²P]ATP

-

This compound (or other inhibitors)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the specific substrate peptide, and the recombinant Chk1 or Chk2 enzyme.

-

Inhibitor Addition: Add this compound at a range of concentrations. Include a no-inhibitor control.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures described above.

Conclusion

This compound is a valuable pharmacological tool for the study of cell cycle regulation, specifically the G2 DNA damage checkpoint. Its targeted inhibition of Chk1 and Chk2 kinases provides a clear mechanism of action that can be exploited for further research into checkpoint control and for the development of novel cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in this exciting and critical field. Further investigation into the in vivo efficacy and safety of DBH and its analogs is warranted to explore its full therapeutic potential.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. The Importance of IC50 Determination | Visikol [visikol.com]

- 5. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. researchgate.net [researchgate.net]

- 8. Determination of substrate specificity and putative substrates of Chk2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylated Histone H3 (PHH3) as a Novel Cell Proliferation Marker and Prognosticator for Meningeal Tumors: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Histone H3 Thr-45 Is Linked to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Debromohymenialdisine: A Marine-Derived Alkaloid with Potent Anti-Cancer Activity

Debromohymenialdisine (DBH) is a pyrrole-azepine marine alkaloid originally isolated from sponges of the Stylissa and Agelas genera. It has garnered significant attention within the scientific community for its potent and diverse biological activities, particularly its potential as a therapeutic agent in oncology. This technical guide provides a comprehensive overview of the biological activity of DBH in cancer cell lines, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Molecular Mechanisms of Action

DBH exerts its anti-cancer effects through a multi-targeted approach, primarily by inhibiting key protein kinases involved in cell cycle regulation, apoptosis, and inflammatory signaling pathways.

1.1. Inhibition of Cell Cycle Kinases: DBH is a potent inhibitor of several cyclin-dependent kinases (CDKs), which are crucial for the progression of the cell cycle. By targeting these kinases, DBH can halt the proliferation of cancer cells. Furthermore, it is a potent inhibitor of the checkpoint kinases Chk1 and Chk2.[1] These kinases are critical for the G2 checkpoint, and their inhibition by DBH leads to cell cycle arrest, particularly in the G2/M phase, in cancer cells such as the MCF7 breast cancer cell line.[1] This targeted inhibition of kinases involved in cell cycle progression is a key component of DBH's anti-proliferative activity.

1.2. Induction of Apoptosis: A primary outcome of DBH treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is a critical mechanism for eliminating malignant cells.[2][3] The induction of apoptosis by DBH is often a consequence of the cell cycle arrest and the inhibition of pro-survival signaling pathways. By disrupting the mitochondrial membrane potential and activating caspases, DBH can trigger the intrinsic apoptotic pathway.[4][5]

1.3. Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): DBH is a known inhibitor of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7] In the context of cancer, the inhibition of GSK-3β by DBH can contribute to its anti-tumor effects, as GSK-3β is often dysregulated in various malignancies.[8]

1.4. Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. DBH has been shown to inhibit the NF-κB signaling pathway.[1] By blocking NF-κB activity, DBH can suppress the expression of anti-apoptotic genes and pro-inflammatory cytokines, thereby sensitizing cancer cells to apoptosis and reducing tumor-promoting inflammation.[9]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of DBH is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values of DBH and its related compound, hymenialdisine, across various cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | MDA-MB-231 | Human Breast Cancer | 0.4 | [10] |

| This compound | OVCAR3 | Human Ovarian Cancer | 1.0 | [10] |

| This compound | MDA-MB-435 | Human Melanoma | 1.8 | [10] |

| Hymenialdisine | Multiple Lines | Various Cancers | 0.2 - 1.0 | [6][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

3.1. Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effect of DBH on cancer cells.

-

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of DBH (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cancer cells with DBH at the desired concentration and time point.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

-

3.3. Cell Cycle Analysis (Propidium Iodide Staining): This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

-

Protocol:

-

Treat cells with DBH as required.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

3.4. Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by DBH.

-

Protocol:

-

Lyse DBH-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Chk1, anti-p-Chk1, anti-caspase-3, anti-p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological processes influenced by this compound.

Conclusion

This compound exhibits significant anti-cancer activity across a range of cancer cell lines. Its multifaceted mechanism of action, which includes the inhibition of critical cell cycle kinases, induction of apoptosis, and modulation of pro-survival signaling pathways like NF-κB, underscores its potential as a lead compound for the development of novel cancer therapeutics. The data presented in this guide highlights the potent cytotoxicity of DBH and provides a foundation for further preclinical and clinical investigation. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of cyclin-dependent kinases, GSK-3β and CK1 by hymenialdisine, a marine sponge constituent [ouci.dntb.gov.ua]

Early Research on Debromohymenialdisine: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding the marine sponge alkaloid, Debromohymenialdisine (DBH), and its impact on the DNA damage response (DDR). The foundational studies revealed DBH as a potent inhibitor of key checkpoint kinases, highlighting its potential as a tool for cancer research and therapeutic development. This document summarizes the critical quantitative data, details the experimental methodologies employed in these seminal studies, and visualizes the complex signaling pathways and experimental workflows.

Core Findings: Quantitative Analysis of this compound's Biological Activity

Early investigations into the biological effects of this compound focused on its ability to inhibit cell cycle checkpoints and specific protein kinases. The following tables summarize the key quantitative data from this initial research.

| Parameter | Cell Line | IC50 Value (µM) |

| G2 Checkpoint Inhibition | MCF-7 | 8 |

| Cytotoxicity | MCF-7 | 25 |

Table 1: Cellular Effects of this compound. The half-maximal inhibitory concentration (IC50) for G2 checkpoint abrogation and general cytotoxicity were determined in the human breast adenocarcinoma cell line, MCF-7.

| Target Kinase | IC50 Value (µM) |

| Chk1 | 3 |

| Chk2 | 3.5 |

| ATM | No Inhibition |

| ATR | No Inhibition |

| DNA-PK | No Inhibition |

Table 2: In Vitro Kinase Inhibition Profile of this compound. The inhibitory activity of DBH was assessed against a panel of key DNA damage response kinases. DBH selectively inhibits the checkpoint kinases Chk1 and Chk2.[1][2]

Signaling Pathway: this compound's Mechanism of Action

This compound functions as a G2 checkpoint abrogator by directly inhibiting the checkpoint kinases Chk1 and Chk2. These kinases are crucial transducers in the DNA damage response pathway, acting downstream of the primary sensor kinases, ATM and ATR. In response to DNA damage, ATM and ATR are activated and subsequently phosphorylate and activate Chk2 and Chk1, respectively. Activated Chk1 and Chk2 then phosphorylate a variety of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) required for mitotic entry, thus causing cell cycle arrest in the G2 phase to allow for DNA repair. By inhibiting Chk1 and Chk2, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and cell death.

Experimental Protocols

The following sections detail the methodologies used in the early studies to characterize the activity of this compound.

G2 Checkpoint Inhibition Assay

This assay was designed to identify compounds that could override a DNA damage-induced G2 cell cycle arrest.

-

Cell Culture and Treatment: MCF-7 cells were plated in 96-well plates and allowed to adhere.

-

Induction of G2 Arrest: The DNA-damaging agent doxorubicin was added to the cells to induce a G2 checkpoint arrest.

-

Addition of Test Compound: this compound was added at various concentrations to the doxorubicin-treated cells. Nocodazole, a microtubule-depolymerizing agent, was also added to trap any cells that entered mitosis.

-

Incubation: The cells were incubated to allow for checkpoint abrogation and mitotic entry.

-

Cell Fixation and Staining: Cells were fixed and stained with a DNA dye (e.g., propidium iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).

-

Analysis: The percentage of mitotic cells was determined by flow cytometry. An increase in the mitotic index in the presence of doxorubicin and the test compound indicated G2 checkpoint inhibition.

In Vitro Kinase Assays

These assays were performed to directly measure the inhibitory effect of this compound on Chk1 and Chk2.

-

Preparation of Kinase and Substrate: Recombinant Chk1 or Chk2 kinase was used. A specific peptide substrate for the kinase was also prepared. For immunoprecipitation-based assays, Chk1 or Chk2 was immunoprecipitated from cell lysates.

-

Reaction Mixture: The kinase, substrate, and this compound at various concentrations were combined in a kinase reaction buffer.

-

Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction was allowed to proceed at 30°C for a defined period.

-

Termination of Reaction: The reaction was stopped, and the reaction mixture was spotted onto phosphocellulose paper.

-

Washing: The phosphocellulose paper was washed to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the substrate was quantified using a scintillation counter. The percentage of kinase inhibition was calculated relative to a control reaction without DBH.

Cytotoxicity Assay (MTT Assay)

The MTT assay was used to determine the general toxicity of this compound to cancer cells.

-

Cell Seeding: MCF-7 cells were seeded in a 96-well plate and allowed to attach overnight.

-

Compound Addition: this compound was added to the wells at a range of concentrations.

-

Incubation: The cells were incubated with the compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: The culture medium was replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation for Formazan Formation: The plate was incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value was determined.[3][4]

Conclusion

The early research on this compound firmly established it as a selective inhibitor of the checkpoint kinases Chk1 and Chk2. This activity translates to the abrogation of the G2 DNA damage checkpoint, a mechanism with significant therapeutic potential, particularly in p53-deficient cancers that are heavily reliant on this checkpoint for survival after DNA damage. The foundational data and experimental protocols outlined in this guide provide a comprehensive overview for researchers interested in the continued exploration of this compound and other checkpoint kinase inhibitors in the context of cancer therapy and DNA damage response research.

References

- 1. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Debromohymenialdisine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine (DBH) is a marine alkaloid derived from sponges of the Stylissa and Axinella genera. This pyrroloazepine compound has garnered significant scientific interest due to its diverse biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the current understanding of DBH, focusing on its mechanisms of action, relevant signaling pathways, and quantitative efficacy data. The information is presented to support further research and development efforts in oncology, inflammatory diseases, and neurodegenerative disorders.

Quantitative Data Presentation

The following tables summarize the currently available quantitative data on the biological activities of this compound.

| Target/Assay | Cell Line/System | IC50 Value (µM) | Reference |

| Checkpoint Kinase 1 (Chk1) | In vitro | 3 | [1][2] |

| Checkpoint Kinase 2 (Chk2) | In vitro | 3.5 | [1][2] |

| G2 DNA Damage Checkpoint | MCF-7 | 8 | [1][2] |

| Cytotoxicity | MCF-7 | 25 | [1][2] |

Table 1: Anti-Cancer Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of DBH against key targets in cancer biology.

| Therapeutic Area | Key Protein Targets | Potential Mechanism of Action |

| Oncology | Chk1, Chk2 | Inhibition of DNA damage checkpoint, leading to apoptosis in cancer cells. |

| Inflammatory Diseases | NF-κB, Nrf2, HO-1 | Inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2/HO-1 pathway. |

| Neurodegenerative Diseases | GSK-3β, CDK5/p25 | Inhibition of kinases involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease. |

Table 2: Overview of this compound's Therapeutic Potential. This table summarizes the key therapeutic areas, molecular targets, and proposed mechanisms of action for DBH.

Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

DNA Damage Response Pathway

DBH inhibits Chk1/Chk2, disrupting G2/M arrest.

NF-κB Inflammatory Pathway

DBH inhibits IKK, preventing NF-κB activation.

Nrf2 Antioxidant Pathway

DBH promotes Nrf2 nuclear translocation.

Alzheimer's Disease-Related Kinase Pathway

DBH inhibits kinases linked to tau pathology.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols relevant to the study of this compound.

In Vitro Kinase Assay (Chk1/Chk2, GSK-3β, CDK5/p25)

-

Objective: To determine the direct inhibitory effect of DBH on specific kinase activity.

-

Materials:

-

Recombinant human kinases (Chk1, Chk2, GSK-3β, CDK5/p25).

-

Specific peptide substrates for each kinase.

-

ATP (radiolabeled [γ-³²P]ATP or for use with kinase activity kits).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound (dissolved in DMSO).

-

96-well plates.

-

Phosphocellulose paper or kinase activity assay kit (e.g., ADP-Glo™).

-

Scintillation counter or luminometer.

-

-

Procedure:

-

Prepare serial dilutions of DBH in kinase reaction buffer.

-

In a 96-well plate, add the recombinant kinase, its specific peptide substrate, and the diluted DBH or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify kinase activity by measuring the incorporation of ³²P into the substrate or by measuring the amount of ADP produced.

-

Calculate the percentage of inhibition for each DBH concentration and determine the IC50 value using non-linear regression analysis.

-

Cell-Based G2 DNA Damage Checkpoint Assay

-

Objective: To assess the ability of DBH to abrogate the G2 checkpoint in cancer cells following DNA damage.

-

Materials:

-

MCF-7 breast cancer cells.

-

Cell culture medium and supplements.

-

DNA damaging agent (e.g., doxorubicin, etoposide).

-

This compound.

-

Propidium iodide (PI) for DNA content staining.

-

RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Seed MCF-7 cells and allow them to adhere overnight.

-

Treat cells with a DNA damaging agent for a specified time to induce G2 arrest (e.g., 16-24 hours).

-

Add serial dilutions of DBH or vehicle control to the cells and incubate for a further period (e.g., 8-16 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry, measuring the DNA content.

-

Quantify the percentage of cells in the G2/M phase. A decrease in the G2/M population in the presence of DBH indicates checkpoint abrogation.

-

NF-κB Activation Assay (Western Blot)

-

Objective: To determine the effect of DBH on the activation of the NF-κB pathway.

-

Materials:

-

Macrophage-like cells (e.g., RAW 264.7 or THP-1).

-

LPS (lipopolysaccharide) to induce inflammation.

-

This compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Pre-treat cells with various concentrations of DBH for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the levels of phosphorylated p65 and IκBα degradation relative to controls.

-

Nrf2 Activation Assay (Luciferase Reporter Assay)

-

Objective: To measure the ability of DBH to activate the Nrf2 antioxidant response pathway.

-

Materials:

-

A cell line stably transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter (e.g., ARE-luciferase HepG2 cells).

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well plate.

-

Treat the cells with serial dilutions of DBH or a known Nrf2 activator (positive control) for a specified time (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Express the results as fold induction of luciferase activity compared to the vehicle-treated control cells.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent across multiple disease areas. Its ability to target key signaling pathways involved in cancer, inflammation, and neurodegeneration provides a strong rationale for its continued investigation. Future research should focus on:

-

Elucidating more specific IC50 values for its anti-inflammatory and neuroprotective effects to better understand its potency and therapeutic window.

-

Conducting in vivo studies in relevant animal models to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

-

Investigating potential off-target effects to build a comprehensive safety profile.

-

Exploring synthetic modifications of the DBH scaffold to improve its potency, selectivity, and drug-like properties.

Currently, there is no publicly available information on any clinical trials involving this compound. The progression of this promising marine natural product into clinical evaluation will depend on the successful outcome of further preclinical development. This technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

- 1. Inhibition of the G(2) DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound | UBC Chemistry [chem.ubc.ca]

- 2. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Debromohymenialdisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the Stylissa and Agelas genera, has emerged as a compound of significant interest in the field of pharmacology. While initially recognized for its anti-cancer properties, recent research has illuminated its potent anti-inflammatory activities. This technical guide provides an in-depth overview of the core anti-inflammatory properties of (10Z)-debromohymenialdisine, detailing its mechanism of action, summarizing key quantitative data, and providing cited experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Mechanisms of Action

(10Z)-debromohymenialdisine exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory response. Its principal mechanisms include the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant response element pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

(10Z)-debromohymenialdisine has been shown to inhibit the nuclear translocation of NF-κB.[1] This action effectively blocks the downstream cascade of inflammatory gene expression, leading to a reduction in the production of key inflammatory mediators.

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

HO-1 is an enzyme with potent anti-inflammatory properties. It catalyzes the degradation of heme into carbon monoxide (CO), biliverdin, and free iron. CO and biliverdin (which is subsequently converted to bilirubin) have been shown to exert anti-inflammatory, antioxidant, and anti-apoptotic effects.

(10Z)-debromohymenialdisine has been demonstrated to promote the nuclear translocation of Nrf2, leading to a subsequent increase in the expression of HO-1.[1] This activation of the Nrf2/HO-1 pathway contributes significantly to the anti-inflammatory and cytoprotective effects of the compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of (10Z)-debromohymenialdisine from in vitro studies. It is important to note that while effective concentrations have been reported, specific IC50 values for the inhibition of NF-κB, COX-2, and iNOS by (10Z)-debromohymenialdisine are not available in the reviewed literature.

Table 1: Effect of (10Z)-debromohymenialdisine on Pro-Inflammatory Mediators in LPS-stimulated THP-1 Macrophages (Co-cultured with Caco-2 cells)

| Parameter | Effective Concentration Range (µM) | Observed Effect | Reference |

| IL-6 Production | 1 - 5 | Attenuation | [1] |

| IL-1β Production | 1 - 5 | Attenuation | [1] |

| TNF-α Production | 1 - 5 | Attenuation | [1] |

| Prostaglandin E2 (PGE2) Production | 1 - 5 | Attenuation | [1] |

Table 2: Effect of (10Z)-debromohymenialdisine on Protein Expression in THP-1 Macrophages

| Protein | Concentration (µM) | Observed Effect | Reference |

| iNOS | 1 - 5 | Down-regulation | [1] |

| COX-2 | 1 - 5 | Down-regulation | [1] |

| HO-1 | 1, 5, 10 | Significant Increase | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of (10Z)-debromohymenialdisine.

Caco-2 and THP-1 Co-culture Model for Intestinal Inflammation

This in vitro model is designed to mimic the intestinal barrier and the interaction between epithelial cells and immune cells during inflammation.

-

Cell Culture:

-

Human colorectal adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Co-culture Setup:

-

Caco-2 cells are seeded onto the apical side of Transwell® inserts (0.4 µm pore size) and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

THP-1 monocytes are seeded in the basolateral compartment of the culture plate.

-

THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

-

Induction of Inflammation and Treatment:

-

The differentiated THP-1 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

(10Z)-debromohymenialdisine is added to the apical compartment (Caco-2 side) of the Transwell® system at various concentrations.

-

-

Analysis:

-

After a 24-hour incubation period, the culture supernatant from the basolateral compartment is collected for the quantification of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and PGE2 using enzyme-linked immunosorbent assay (ELISA) kits.

-

The THP-1 cells are harvested and lysed for subsequent protein analysis by Western blotting.

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins within a cell lysate.

-

Cell Lysis:

-

THP-1 cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with RIPA buffer containing a protease inhibitor cocktail.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The PVDF membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p65 subunit of NF-κB, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

-

The intensity of the bands is quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.

-

Conclusion and Future Directions

(10Z)-debromohymenialdisine demonstrates significant anti-inflammatory properties through the dual mechanism of NF-κB inhibition and Nrf2/HO-1 pathway activation. The available in vitro data strongly support its potential as a therapeutic agent for inflammatory conditions, particularly those involving the intestinal mucosa such as inflammatory bowel disease.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound. Firstly, in-depth studies are required to determine the precise IC50 values for the inhibition of key inflammatory targets like NF-κB, COX-2, and iNOS. Secondly, the efficacy and safety of this compound should be evaluated in in vivo models of inflammation to translate the promising in vitro findings into a preclinical setting. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs with improved pharmacokinetic profiles. The continued investigation of this compound and its derivatives holds considerable promise for the development of a new class of anti-inflammatory drugs.

References

Preliminary Studies on Debromohymenialdisine in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key pathological hallmark of several of these disorders is the hyperphosphorylation of the microtubule-associated protein tau and the aggregation of peptides like amyloid-beta (Aβ), leading to neuronal dysfunction and death.[1][2][3][4] The marine natural product Debromohymenialdisine (DBH), an analog of hymenialdisine, has emerged as a compound of interest due to its inhibitory activity against key kinases implicated in these neurodegenerative pathways. This document provides a comprehensive overview of the preliminary studies and the scientific rationale for investigating DBH as a potential therapeutic agent. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways.

Mechanism of Action: Targeting Key Kinases in Neurodegeneration

This compound, like its parent compound hymenialdisine, exhibits potent inhibitory activity against several protein kinases. Of particular relevance to neurodegenerative diseases are its effects on Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β).[5]

-

CDK5: In the context of neurodegeneration, the dysregulation of CDK5 activity, often through its association with p25 (a proteolytic fragment of p35), is a critical event. The hyperactive CDK5/p25 complex is a primary driver of tau hyperphosphorylation at sites implicated in Alzheimer's disease pathology.[6][7][8][9] By inhibiting CDK5, DBH has the potential to reduce aberrant tau phosphorylation, thereby preventing the formation of neurofibrillary tangles (NFTs) and the subsequent disruption of the neuronal cytoskeleton.

-

GSK-3β: This kinase is another major contributor to tau hyperphosphorylation and is also implicated in the production of amyloid-beta peptides.[1][2][3][4][10] GSK-3β activity is known to be elevated in the brains of Alzheimer's patients. Inhibition of GSK-3β by DBH could therefore offer a dual benefit: reducing tau pathology and potentially lowering the burden of Aβ plaques.

The inhibitory action of DBH and its analogs on these kinases positions them as promising candidates for further investigation in neurodegenerative disease models.

Quantitative Data Presentation

The following tables summarize the available in vitro inhibitory activities of this compound and its parent compound, hymenialdisine. This data provides a quantitative basis for its potential efficacy.

| Compound | Kinase | IC50 (µM) | Source |

| This compound | Protein Kinase C (PKC) | 1.3 | [6] |

| MEK | 0.006 | [6] | |

| Hymenialdisine | Protein Kinase C (PKC) | 0.8 | [6] |

| MEK | 0.003 | [6] |

| Kinase | Hymenialdisine IC50 (µM) | This compound IC50 (µM) |

| CDK5/p25 | 0.18 | 0.29 |

| GSK-3β | 0.58 | 1.2 |

Source: Adapted from Wan, Y., et al. (2004). Synthesis and target identification of hymenialdisine analogs. Chemistry & biology, 11(2), 247-259.[5]

Signaling Pathway Visualizations

To illustrate the mechanism of action of this compound, the following diagrams depict the key signaling pathways involved in neurodegeneration and the points of intervention for DBH.

Caption: DBH inhibits key kinases to reduce tau pathology.

Caption: A workflow for testing DBH in neurodegeneration models.

Detailed Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models. These protocols are based on established methodologies and can be adapted for specific experimental needs.

In Vitro Kinase Inhibition Assay (CDK5/p25 and GSK-3β)

Objective: To determine the half-maximal inhibitory concentration (IC50) of DBH against CDK5/p25 and GSK-3β.

Materials:

-

Recombinant human CDK5/p25 and GSK-3β enzymes.

-

Specific peptide substrates for each kinase (e.g., Histone H1 for CDK5).

-

ATP, [γ-³²P]ATP.

-

This compound (dissolved in DMSO).

-

Kinase reaction buffer.

-

Phosphocellulose paper and wash buffers.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of DBH in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the respective kinase, and its peptide substrate.

-

Add the diluted DBH or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each DBH concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DBH concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Tau Phosphorylation Assay in an Alzheimer's Disease Model

Objective: To assess the effect of DBH on amyloid-beta-induced tau hyperphosphorylation in a neuronal cell line.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Cell culture medium and supplements.

-

Amyloid-beta (Aβ) 1-42 peptides.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against total tau and phospho-tau (e.g., AT8, PHF-1).

-

Secondary antibodies conjugated to HRP.

-

Western blotting reagents and equipment.

Procedure:

-

Culture SH-SY5Y cells to a suitable confluency.

-

Treat the cells with aggregated Aβ1-42 peptides to induce tau hyperphosphorylation.

-

Concurrently, treat the cells with various concentrations of DBH or DMSO (vehicle control).

-

After a 24-48 hour incubation period, harvest the cells and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total tau and specific phospho-tau epitopes.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize the levels of phospho-tau to total tau to determine the effect of DBH on Aβ-induced tau phosphorylation.[6]

Neuroprotection Assay in a Parkinson's Disease Model

Objective: To evaluate the protective effect of DBH against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a neuronal cell line.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Cell culture medium and supplements.

-

6-hydroxydopamine (6-OHDA).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of DBH or DMSO for 1-2 hours.

-

Introduce 6-OHDA to the cell culture medium to induce neurotoxicity.

-

Incubate the cells for 24 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Assess the neuroprotective effect of DBH by comparing the viability of cells treated with 6-OHDA alone to those co-treated with DBH.[11][12]

In Vivo 6-OHDA-Induced Rat Model of Parkinson's Disease

Objective: To investigate the in vivo efficacy of DBH in a preclinical model of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

6-hydroxydopamine (6-OHDA) hydrochloride.

-

Desipramine and pargyline.

-

Stereotaxic apparatus.

-

This compound formulation for administration (e.g., intraperitoneal injection).

-

Behavioral testing equipment (e.g., rotometer for apomorphine-induced rotations).

-

Histological reagents for tyrosine hydroxylase (TH) immunostaining.

Procedure:

-

Administer desipramine and pargyline to the rats to protect noradrenergic neurons and inhibit monoamine oxidase, respectively.

-

Under anesthesia, unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum using a stereotaxic apparatus to create a lesion of the nigrostriatal dopamine pathway.[11][13][14]

-

Administer DBH or vehicle to the rats according to a predetermined dosing schedule (pre- or post-lesion).

-

After a suitable period (e.g., 2-4 weeks), assess motor deficits by measuring apomorphine- or amphetamine-induced rotational behavior.

-

At the end of the study, euthanize the animals and perfuse the brains.

-

Process the brain tissue for histological analysis.

-

Perform tyrosine hydroxylase (TH) immunostaining on brain sections to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Compare the extent of neuronal loss and the severity of motor deficits between the DBH-treated and vehicle-treated groups to evaluate the neuroprotective or neurorestorative effects of DBH.

Conclusion and Future Directions

The preliminary data on this compound's inhibitory activity against CDK5 and GSK-3β provide a strong rationale for its further investigation as a potential therapeutic agent for neurodegenerative diseases. The presented experimental protocols offer a roadmap for a comprehensive preclinical evaluation of DBH. Future studies should focus on:

-

In-depth in vivo efficacy studies: Utilizing transgenic mouse models of Alzheimer's disease to assess the impact of DBH on both tau and amyloid pathologies, as well as cognitive function.

-

Pharmacokinetic and pharmacodynamic studies: To determine the brain penetrance and optimal dosing regimen for DBH.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of DBH to optimize its potency, selectivity, and drug-like properties.[5][15]

-

Toxicity studies: To ensure the safety profile of DBH for potential clinical development.

The exploration of marine-derived compounds like this compound represents a promising avenue in the quest for effective treatments for devastating neurodegenerative disorders.

References

- 1. GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and target identification of hymenialdisine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK5-mediated hyperphosphorylation of Tau217 impairs neuronal synaptic structure and exacerbates cognitive impairment in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. conductscience.com [conductscience.com]

- 12. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Debromohymenialdisine In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of Debromohymenialdisine (DBH), a marine sponge alkaloid known for its potent kinase inhibition and cytotoxic effects.

Overview of this compound's Mechanism of Action

This compound is a potent inhibitor of several protein kinases, playing a crucial role in cell cycle regulation and signaling pathways. Its primary targets include Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), which are key regulators of the G2 DNA damage checkpoint.[1][2] By inhibiting these kinases, DBH can abrogate the cell cycle arrest, potentially sensitizing cancer cells to DNA-damaging agents. Additionally, DBH has been shown to inhibit other kinases such as MEK1 and Glycogen Synthase Kinase-3β (GSK-3β), and to modulate the NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various kinases and cancer cell lines.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Chk1 | Kinase Assay | 3 µM | [1][2] |

| Chk2 | Kinase Assay | 3.5 µM | [1][2] |

| MEK1 | Kinase Assay | 6.0 nM | |

| GSK-3β | Kinase Assay | 1.39 µM | |

| MCF-7 (Breast Cancer) | Cytotoxicity Assay | 25 µM | [1][2] |

| G2 Checkpoint Inhibition | Cell-based Assay | 8 µM | [1][2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

This compound (DBH)

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-